1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N8OS and its molecular weight is 420.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines .
Mode of Action
It’s known that some 1,2,4-triazole hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s known that apoptosis, a form of programmed cell death, involves various biochemical pathways including the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway .
Result of Action
The compound has been reported to exhibit potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 15.6 to 23.9 µM . This suggests that the compound may have potential as an anticancer agent.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c1-13-4-2-6-15-18(13)23-20(30-15)24-19(29)14-5-3-9-27(10-14)16-7-8-17(26-25-16)28-12-21-11-22-28/h2,4,6-8,11-12,14H,3,5,9-10H2,1H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALTUAGZMLDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.